An In-depth Technical Guide to 1-Bromo-3-phenoxypropan-2-one (CAS 237386-02-6)
An In-depth Technical Guide to 1-Bromo-3-phenoxypropan-2-one (CAS 237386-02-6)
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and fine chemical synthesis. It details the known properties, synthesis, reactivity, and handling of 1-Bromo-3-phenoxypropan-2-one, a reactive intermediate with significant potential in constructing complex molecular architectures.
Core Molecular Profile and Physicochemical Properties
1-Bromo-3-phenoxypropan-2-one is classified as an α-haloketone and a 1,2-bis-electrophile.[1] This bifunctional nature is central to its utility in organic synthesis. The molecule incorporates a reactive bromomethyl ketone moiety attached to a phenoxymethyl group. The presence of the electron-withdrawing carbonyl group significantly activates the adjacent carbon-bromine bond, rendering it highly susceptible to nucleophilic attack.
Table 1: Physicochemical Properties of 1-Bromo-3-phenoxypropan-2-one
| Property | Value | Source |
| CAS Number | 237386-02-6 | [1] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Appearance | Liquid | [2][3] |
| SMILES | O=C(CBr)COC=1C=CC=CC1 | [1] |
| Calculated logP (CLogP) | 1.667 | [1] |
| Classification | Alkyl Halides, α-Haloketones | [1] |
Spectral Data and Structural Elucidation
Spectroscopic data provides the foundational evidence for the structure of 1-Bromo-3-phenoxypropan-2-one. The available data from infrared and nuclear magnetic resonance spectroscopy are summarized below.
Table 2: Spectroscopic Data for 1-Bromo-3-phenoxypropan-2-one
| Technique | Data | Source |
| Infrared (IR), neat | νₘₐₓ = 1737 cm⁻¹ (C=O stretch), 668 cm⁻¹ (C-Br stretch) | [2][3] |
| ¹H NMR (60 MHz, CDCl₃) | δ = 4.46 (s, 2H), 5.10 (s, 2H), 6.99-7.34 (m, 5H) | [2][3] |
The IR spectrum clearly indicates a ketone carbonyl group (1737 cm⁻¹) and a carbon-bromine bond (668 cm⁻¹). The ¹H NMR spectrum confirms the presence of nine protons, consistent with the molecular formula. The multiplet between 6.99-7.34 ppm corresponds to the five protons of the phenyl ring. The two singlets at 4.46 and 5.10 ppm are assigned to the two methylene (-CH₂-) groups. The singlet nature of these peaks suggests a lack of coupling between them, which may be due to the specific magnetic environment or the resolution of the instrument used (60 MHz).
Synthesis: Pathways to an α-Bromoketone
While a detailed, step-by-step synthesis protocol for 1-Bromo-3-phenoxypropan-2-one is not widely published, its structure strongly suggests its formation via the oxidative bromination of an olefin precursor. Literature indicates this compound has been synthesized through the direct conversion of an olefin using o-iodoxybenzoic acid (IBX) and a bromide source like tetraethylammonium bromide.[3][4] The logical precursor for this transformation would be allyl phenyl ether.
This method is advantageous as it avoids the direct use of elemental bromine and often proceeds under mild conditions. The reaction involves the oxidation of the alkene to an intermediate that is then trapped by the bromide ion to furnish the α-bromoketone.
Caption: Plausible synthesis route for 1-Bromo-3-phenoxypropan-2-one.
General Principles of α-Bromination of Ketones
The synthesis of α-bromoketones is a cornerstone transformation in organic chemistry. The most fundamental method involves the reaction of an enolizable ketone with molecular bromine (Br₂), often under acidic conditions which catalyze the formation of the enol nucleophile.[5] Alternative and often milder brominating agents include N-Bromosuccinimide (NBS), which is widely used to avoid the hazards associated with Br₂.[6]
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1-Bromo-3-phenoxypropan-2-one stems from the high reactivity of the α-bromoketone functional group. The carbon atom bearing the bromine is a potent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2).[7]
Core Reactivity:
-
Electrophilicity: The inductive electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon highly electron-deficient and susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions).[7]
-
Building Block for Heterocycles: α-Haloketones are exceptionally valuable precursors for synthesizing a vast array of heterocyclic compounds, such as imidazoles, thiazoles, oxazoles, and larger ring systems.[7] The reaction typically involves condensation with a dinucleophilic species.
Caption: General reactivity of 1-Bromo-3-phenoxypropan-2-one with nucleophiles.
This reactivity allows for the facile introduction of the phenoxy-acetonyl moiety into other molecules, providing a rapid route to increase molecular complexity. This is a key strategy in medicinal chemistry and materials science for the construction of new chemical entities.
Safety, Handling, and Storage
1-Bromo-3-phenoxypropan-2-one is classified as a dangerous good for transport and requires careful handling due to its nature as a reactive alkylating agent.[1]
Table 3: Handling and Storage Information
| Parameter | Recommendation | Source |
| Storage Temperature | -70 °C | [1] |
| Transport Conditions | Shipped on dry ice | [1] |
| UN Number | 3335 | [1] |
| General Handling | As a reactive alkylating agent, this compound should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. | General laboratory best practices |
Conclusion
1-Bromo-3-phenoxypropan-2-one (CAS 237386-02-6) is a valuable bifunctional building block for advanced organic synthesis. Its identity is confirmed by spectroscopic data, and its reactivity is dominated by the electrophilic nature of the α-carbon, making it an excellent substrate for Sₙ2 reactions. While specific applications are not widely documented, its utility as a precursor for more complex molecules, particularly heterocycles, is clear. Strict adherence to safety protocols is mandatory when handling this reactive compound.
References
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Thieme E-Journals - Synlett / Volltext. (n.d.). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
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ChemScene. (n.d.). 1-Bromo-3-phenoxypropan-2-one. Retrieved from Chemikart. [Link]
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Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011-5089. Retrieved from [Link]
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Boga, C., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. Retrieved from [Link]
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Reddy, R., & Ghorai, P. (2021). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Organic & Biomolecular Chemistry, 19(3), 570-575. Retrieved from [Link]
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
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Arctom. (n.d.). CAS NO. 237386-02-6 | 1-Bromo-3-phenoxypropan-2-one. Retrieved from [Link]
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Thieme Chemistry. (n.d.). Direct Conversion of Olefins into α-Bromo Ketones Using O-Iodoxybenzoic Acid and Tetraethylammonium Bromide. Retrieved from [Link]
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